molecular formula C18H23N3O B3017478 4-(1-allyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one CAS No. 890642-59-8

4-(1-allyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one

Cat. No. B3017478
CAS RN: 890642-59-8
M. Wt: 297.402
InChI Key: FSPUDIAVRLKXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(1-allyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one" is a heterocyclic molecule that likely contains a benzimidazole group attached to a pyrrolidinone ring. Benzimidazole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and dyes. The presence of the pyrrolidinone ring suggests potential for bioactivity, as this moiety is often seen in compounds with medicinal properties.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the reaction of 2-aminobenzimidazole with ethyl cyanoacetate can lead to the synthesis of related compounds in excellent yield, as demonstrated in the preparation of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one . Similarly, a one-pot, three-component reaction has been used to synthesize novel derivatives of ethyl-2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate, showcasing the versatility of one-pot reactions in creating complex benzimidazole-related structures . These methods could potentially be adapted for the synthesis of "4-(1-allyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one".

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be elucidated using various spectroscopic methods such as FT-IR, NMR, and X-ray diffraction. For example, a study on a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, used these techniques to determine its structure, which crystallizes in the monoclinic space group . These methods could be applied to determine the precise structure of "4-(1-allyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one".

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical transformations. For instance, N-substituted benzimidazole derivatives have been synthesized through alkylation, and further reactions with hydrazine hydrate or aromatic aldehydes can lead to the formation of hydrazones or cyclic compounds with pyrrole and pyrazole moieties . These transformations indicate the potential for "4-(1-allyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one" to participate in a variety of chemical reactions, possibly leading to new compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their substitution patterns. For example, the photochromic properties of benzimidazol[1,2a]pyrrolidin-2-ones have been reported, indicating that these compounds can change color upon exposure to light . Additionally, the antibacterial activity of some benzimidazole derivatives has been studied, with certain compounds showing enhanced properties compared to standard drugs . These findings suggest that "4-(1-allyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one" may also exhibit unique physical and chemical properties that could be explored for various applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Innovative synthesis methods: A study by Reddy and Burra (2019) described a base-mediated allylic amination/cycloisomerization strategy to construct imidazo[1,2-a]pyridines and benzimidazo[1,2-a]pyridines, demonstrating the versatility of benzimidazole derivatives in chemical synthesis (Reddy & Burra, 2019).
  • Development of novel polycyclic systems: Kharchenko et al. (2008) reported the synthesis of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems, showcasing the chemical diversity and potential of benzimidazole-based compounds (Kharchenko, Detistov, & Orlov, 2008).

Biological and Medicinal Applications

  • Anticancer potential: Sharma, Luxami, and Paul (2013) synthesized novel regioisomeric hybrids of quinazoline/benzimidazole, which showed significant in vitro antitumor activities against various cancer cell lines (Sharma, Luxami, & Paul, 2013).
  • Exploration of enzyme inhibition: Gul et al. (2016) investigated the inhibitory effects of new phenolic Mannich bases incorporating benzimidazole on human carbonic anhydrase isoforms, demonstrating potential therapeutic applications (Gul, Yazıcı, Tanc, & Supuran, 2016).

Future Directions

The future directions in the research of “4-(1-allyl-1H-benzimidazol-2-yl)-1-isobutylpyrrolidin-2-one” and similar compounds could involve further exploration of their therapeutic applications, particularly their anticancer properties . More comprehensive studies on their synthesis, chemical reactions, and mechanism of action could also be beneficial.

properties

IUPAC Name

1-(2-methylpropyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c1-4-9-21-16-8-6-5-7-15(16)19-18(21)14-10-17(22)20(12-14)11-13(2)3/h4-8,13-14H,1,9-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPUDIAVRLKXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylpropyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.